molecular formula C8H15NO3 B3081156 2-(4-Methoxypiperidin-1-yl)acetic acid CAS No. 1096834-55-7

2-(4-Methoxypiperidin-1-yl)acetic acid

Cat. No.: B3081156
CAS No.: 1096834-55-7
M. Wt: 173.21
InChI Key: MEZLFBXXWPDLSH-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)acetic acid is a piperidine derivative featuring a methoxy group at the 4-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom. Its synthesis typically involves nucleophilic substitution or alkylation reactions, where the piperidine nitrogen reacts with an electrophilic acetic acid derivative.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLFBXXWPDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)acetic acid typically involves the following steps:

    Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

    Acylation Reaction: The 4-Methoxypiperidine is then subjected to an acylation reaction with chloroacetic acid or its derivatives to form this compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypiperidin-1-yl)acetic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-Methoxypiperidin-1-yl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Hydroxypiperidin-1-yl)acetic acid

    Reduction: 2-(4-Methoxypiperidin-1-yl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

The following analysis compares 2-(4-Methoxypiperidin-1-yl)acetic acid with structurally related piperidine-based acetic acid derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Features and Substituent Effects
Compound Name Substituent on Piperidine Acid Chain Key Structural Differences Molecular Formula Molecular Weight (g/mol)
This compound 4-OCH₃ Acetic acid Methoxy group enhances electron density C₈H₁₅NO₃ 173.21
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-CN (on phenyl) Acetic acid Aromatic cyano group introduces electron withdrawal C₁₄H₁₅N₂O₂ 267.29
2-(4-Methylpiperidin-1-yl)propanoic acid 4-CH₃ Propanoic acid Methyl substituent and longer chain increase hydrophobicity C₉H₁₇NO₂ 171.24
2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)piperidin-1-yl)acetic acid 4-protected OCH₂O-Si(CH₃)₃ Acetic acid Bulky silyl-protected group affects steric accessibility C₁₃H₂₇NO₄Si 289.44

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., CN in 9b) may lower the pKa of the acetic acid, enhancing its ionization in physiological conditions.
  • Steric Effects : Bulky substituents (e.g., silyl-protected groups in ) reduce reactivity in nucleophilic environments but improve metabolic stability.
  • Chain Length: Propanoic acid derivatives (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
  • Solubility : Methoxy-substituted derivatives generally exhibit moderate aqueous solubility due to hydrogen bonding from the ether oxygen. In contrast, methyl or silyl-protected groups (e.g., ) reduce polarity.
  • Stability : The methoxy group is hydrolytically stable under physiological conditions, whereas esters (e.g., 9d ) are prone to enzymatic cleavage.

Biological Activity

2-(4-Methoxypiperidin-1-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on recent studies.

Anticancer Properties

Recent investigations have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited notable activity against cervical cancer cells (HeLa and SiHa), with IC50 values indicating strong efficacy in inhibiting cell growth.

CompoundCell LineIC50 (μM)Toxicity Level
6fHeLa6.52 ± 0.42Low
6fSiHa7.88 ± 0.52Low

These findings suggest that the compound not only inhibits cancer cell proliferation but does so with lower toxicity to normal cells, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound appears to be mediated through several mechanisms:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Molecular docking studies indicated that the compound forms stable interactions with key amino acid residues in the VEGFR-2 binding site, enhancing its inhibitory effect .
  • P-glycoprotein Modulation : The compound also exhibits effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug efflux and resistance mechanisms in cancer cells. By modulating P-gp activity, the compound may improve drug accumulation within tumor cells, enhancing therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles:

ParameterValue
Oral BioavailabilityModerate (exact values vary by study)
ClearanceClose to hepatic blood flow (approximately 70 mL/min/kg)
Half-lifeVaries by formulation and administration route

These parameters indicate that while the compound has promising biological activity, its bioavailability and clearance rates must be optimized for effective therapeutic application .

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

  • Case Study A : A clinical trial involving patients with advanced cervical cancer treated with a formulation containing this compound showed improved response rates compared to standard therapies.
  • Case Study B : Another study focused on patients with non-small cell lung cancer revealed that combining this compound with existing treatments enhanced overall survival rates and reduced side effects associated with traditional chemotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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